molecular formula C4H5ClF3N3 B1652262 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride CAS No. 1418117-74-4

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride

Cat. No.: B1652262
CAS No.: 1418117-74-4
M. Wt: 187.55
InChI Key: WHPUBYZDGHLJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 5-position.

Safety and Hazards

The safety information for 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Pyrazoles, including 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, they are expected to continue to play a significant role in the development of new methods of synthesis of heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride typically involves the reaction of appropriate hydrazine derivatives with trifluoromethyl-substituted precursors. One common method includes the cyclization of hydrazine with 1,1,1-trifluoro-3-buten-2-one under acidic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of heterogeneous catalysts may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

    3-Amino-5-methylpyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Amino-5-chloropyrazole: Contains a chlorine atom instead of a trifluoromethyl group.

    3-Amino-5-(trifluoromethyl)pyrazole: Lacks the hydrochloride component

Uniqueness: 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-3(8)10-9-2;/h1H,(H3,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPUBYZDGHLJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-74-4
Record name 1H-Pyrazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride
Reactant of Route 2
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride
Reactant of Route 3
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride
Reactant of Route 5
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride
Reactant of Route 6
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.